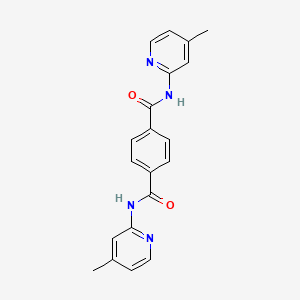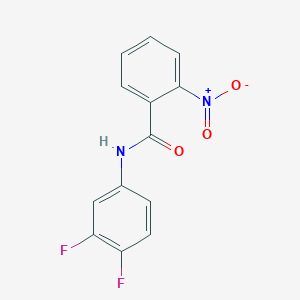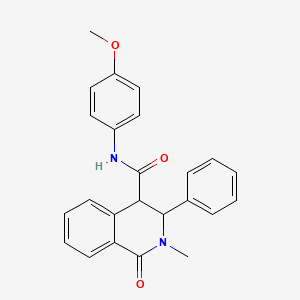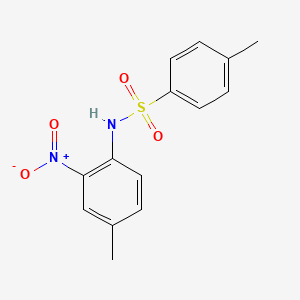![molecular formula C21H21N3OS B11023827 1-{4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B11023827.png)
1-{4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone is a complex organic compound that features a benzimidazole moiety linked to a quinoline structure via a sulfanyl bridge
Preparation Methods
The synthesis of 1-{4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by reacting o-phenylenediamine with a suitable aldehyde or carboxylic acid in the presence of an acid catalyst.
Sulfanyl Bridge Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Quinoline Synthesis: The quinoline ring is synthesized separately, often through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzimidazole-sulfanyl derivative with the quinoline derivative under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzimidazole and quinoline rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
1-{4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activity of the benzimidazole and quinoline moieties.
Biochemistry: It is used in studies involving enzyme inhibition and protein binding, providing insights into molecular interactions and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It is explored for its potential use in the synthesis of complex organic molecules and as a building block for more advanced chemical entities.
Mechanism of Action
The mechanism of action of 1-{4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
DNA Intercalation: The planar structure of the benzimidazole and quinoline rings allows the compound to intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-{4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone can be compared with other similar compounds:
Benzimidazole Derivatives: Compounds like 2-(4-methylbenzyl)-1H-benzimidazole share the benzimidazole core but differ in their substituents and overall structure.
Quinoline Derivatives: Compounds such as 2-methylquinoline have a similar quinoline backbone but lack the benzimidazole and sulfanyl groups.
Hybrid Compounds: Other hybrid compounds, such as 2-(benzimidazol-2-ylthio)-1-methylquinoline, exhibit similar structural features but differ in their specific functional groups and linkages.
The uniqueness of this compound lies in its combination of the benzimidazole and quinoline moieties, linked by a sulfanyl bridge, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3OS |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylsulfanylmethyl)-2,2-dimethylquinolin-1-yl]ethanone |
InChI |
InChI=1S/C21H21N3OS/c1-14(25)24-19-11-7-4-8-16(19)15(12-21(24,2)3)13-26-20-22-17-9-5-6-10-18(17)23-20/h4-12H,13H2,1-3H3,(H,22,23) |
InChI Key |
WHGWTHLBYQJOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11023751.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11023753.png)

![1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide](/img/structure/B11023785.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11023793.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11023797.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11023802.png)

![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11023806.png)
methanone](/img/structure/B11023812.png)

![2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11023820.png)
